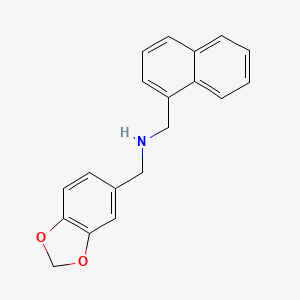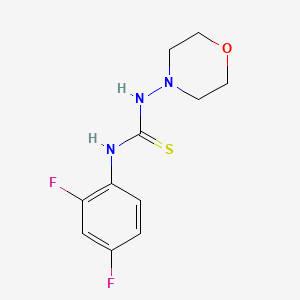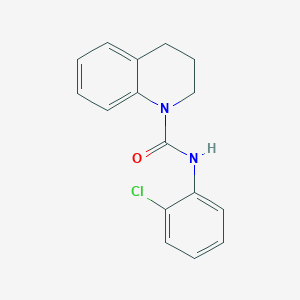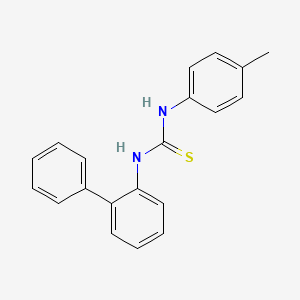![molecular formula C18H18N2O3S B5821402 N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DAPH belongs to the class of acrylamide derivatives and has been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of enzymes such as topoisomerases and proteases. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its broad spectrum of biological activities. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to possess anticancer, antiviral, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide research. One area of interest is the development of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide analogs with improved solubility and potency. Another area of interest is the investigation of the potential use of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in combination therapy with other anticancer drugs. Furthermore, the potential use of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in the treatment of viral infections and bacterial infections warrants further investigation. Overall, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Métodos De Síntesis
The synthesis of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 2,5-dimethoxyaniline with carbon disulfide and then with 3-phenylacryloyl chloride. The resulting product is then purified using column chromatography to obtain N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in its pure form. The yield of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide synthesis is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of HIV-1 and herpes simplex virus-1. In addition, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
(E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-9-10-16(23-2)15(12-14)19-18(24)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,20,21,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOQDHCYXWGUJT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)



![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)